
N-(2,4-difluorobenzyl)-N-propylamine
概要
説明
N-(2,4-difluorobenzyl)-N-propylamine, also known as DFPE, is a chemical compound that has been extensively studied for its potential use in scientific research. DFPE is a selective irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a key role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.
作用機序
Target of Action
The primary targets of the compound (2,4-DIFLUOROPHENYL)METHYLAMINE are currently unknown. This compound is a key intermediate in the synthesis of certain pharmaceuticals
Biochemical Pathways
The compound (2,4-DIFLUOROPHENYL)METHYLAMINE is known to be a key intermediate in the synthesis of Dolutegravir , an antiretroviral medication used to treat HIV
Result of Action
Its role as an intermediate in the synthesis of dolutegravir suggests it may contribute to the antiretroviral effects of this medication .
実験室実験の利点と制限
One of the main advantages of using N-(2,4-difluorobenzyl)-N-propylamine in lab experiments is its high selectivity for MAO-B. This allows researchers to study the specific effects of inhibiting this enzyme without affecting other pathways. However, one limitation of using N-(2,4-difluorobenzyl)-N-propylamine is its irreversible binding to MAO-B, which can make it difficult to study the long-term effects of inhibition.
将来の方向性
There are a number of potential future directions for research on N-(2,4-difluorobenzyl)-N-propylamine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. N-(2,4-difluorobenzyl)-N-propylamine has been shown to have neuroprotective properties, which could make it a promising candidate for the development of new therapies. Another area of interest is its potential use in the treatment of depression and other mood disorders. N-(2,4-difluorobenzyl)-N-propylamine has been shown to increase the levels of neurotransmitters associated with mood regulation, which could make it an effective antidepressant.
科学的研究の応用
N-(2,4-difluorobenzyl)-N-propylamine has been used extensively in scientific research to study the role of MAO-B in various physiological and pathological conditions. It has been shown to be effective in reducing the levels of MAO-B in the brain, which can lead to increased levels of neurotransmitters and improved cognitive function.
特性
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h3-4,6,13H,2,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVAIUHSMFTAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



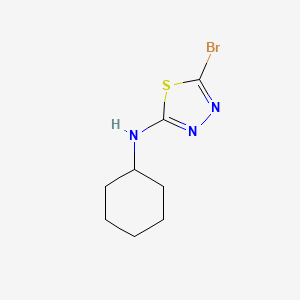
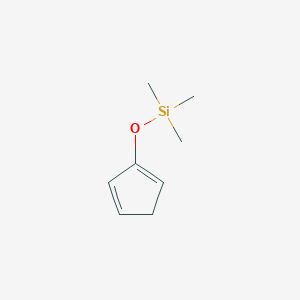


![5-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3276156.png)
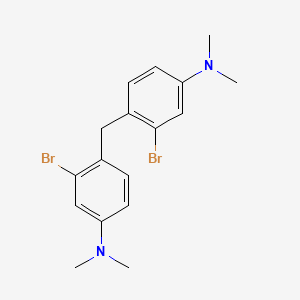
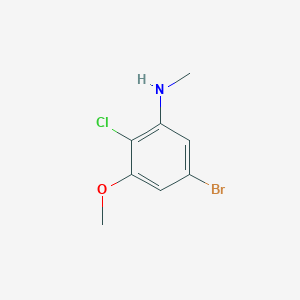

![3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester](/img/structure/B3276189.png)
![3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3276194.png)
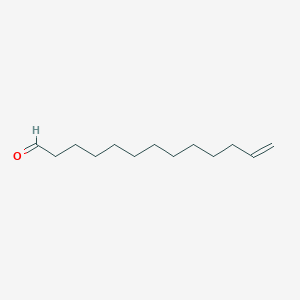

![Tert-butyl 2-benzyl-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B3276224.png)